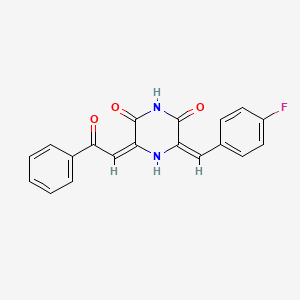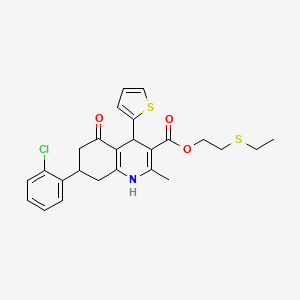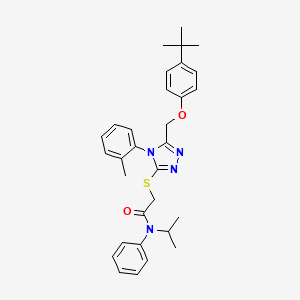![molecular formula C21H19N3O4S B11077711 2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide](/img/structure/B11077711.png)
2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide: is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 540772-15-4
Molecular Weight: 409.467 g/mol
This compound belongs to a class of quinazoline derivatives and contains both a quinazoline ring and a benzodioxin moiety. Its unique structure makes it intriguing for scientific investigation.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar quinazoline derivatives are often synthesized via multistep reactions. These steps may include cyclization, sulfanylation, and acetylation.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. research laboratories may synthesize it for further study.
Chemical Reactions Analysis
Reactivity::
Oxidation: The allyl group and the quinazoline ring can undergo oxidation reactions.
Reduction: Reduction of the quinazoline ring or the carbonyl group is possible.
Substitution: Substitution reactions may occur at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research is needed to determine the exact outcomes.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, potential drug development, or as a lead compound.
Chemistry: As a building block for designing new molecules.
Biology: Studying its effects on cellular processes.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar compounds include 2-((3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio)-N-benzylacetamide (CAS Number: 510725-06-1) and 2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-hydroxyethyl)acetamide (CAS Number: 638137-36-7) . These compounds share structural features but differ in substituents and functional groups.
Properties
Molecular Formula |
C21H19N3O4S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H19N3O4S/c1-2-9-24-20(26)15-5-3-4-6-16(15)23-21(24)29-13-19(25)22-14-7-8-17-18(12-14)28-11-10-27-17/h2-8,12H,1,9-11,13H2,(H,22,25) |
InChI Key |
JSRMAMANBUQNAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Methylbenzyl)-4,5-dihydro-1,3-thiazol-2-yl]-4-(4-methylphenyl)piperazine](/img/structure/B11077644.png)
![2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide](/img/structure/B11077650.png)
![(2Z)-2-[4-(benzyloxy)-3-chlorobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11077651.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate](/img/structure/B11077653.png)
![(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine](/img/structure/B11077658.png)

![5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11077667.png)




![1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B11077700.png)

![4-(2,4-dichlorophenyl)-7,7-dimethyl-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11077710.png)
